2-(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-3-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide
Description
This compound is a synthetic isoquinoline carboxamide derivative with a complex polycyclic structure. Its core consists of a 3,4-dihydroisoquinoline scaffold substituted with a 4-methoxyphenyl group at position 2, a pyridin-3-yl moiety at position 3, and an N-(3-methylbutyl) carboxamide side chain.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-3-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-18(2)14-16-29-26(31)24-22-8-4-5-9-23(22)27(32)30(20-10-12-21(33-3)13-11-20)25(24)19-7-6-15-28-17-19/h4-13,15,17-18,24-25H,14,16H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCWYXMBRPSKDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1C(N(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)OC)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-3-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, biological activities, and relevant research findings, including case studies and data tables.
Structural Overview
The compound's molecular formula is with a molecular weight of 443.547 g/mol. Its structure features several key functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Methoxyphenyl group | Enhances lipophilicity and potential receptor interactions. |
| Methylbutyl group | May influence pharmacokinetics and solubility. |
| Pyridinyl group | Known for its role in various pharmacological activities. |
| Dihydroisoquinoline core | Provides a scaffold for biological activity. |
Biological Activity
The biological activity of this compound has been investigated through various studies, revealing its potential in several therapeutic areas.
Anticancer Activity
Recent studies have shown that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, similar compounds have been reported to inhibit tumor growth by blocking angiogenesis and inducing apoptosis in cancer cells. In vitro tests demonstrated that the compound effectively reduced the proliferation of human cancer cell lines.
Antimicrobial Properties
Research indicates that compounds with a similar structure possess antimicrobial activity against various bacterial strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways, leading to cell death.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease.
Case Studies
- Anticancer Efficacy :
- Antimicrobial Testing :
The precise mechanism of action for this compound is still under investigation; however, it is hypothesized that it interacts with specific receptors or enzymes, leading to modulation of biochemical pathways associated with disease states.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Functional Group Analysis
Key Observations :
- The target compound shares the 3,4-dihydroisoquinoline core with SJ733 but differs in substituents: 4-methoxyphenyl vs. trifluoroethyl at position 2 and 3-methylbutyl vs. cyano-fluorophenyl in the carboxamide side chain. The trifluoroethyl group in SJ733 enhances metabolic stability, whereas the methoxy group in the target compound may improve solubility .
Physicochemical and Pharmacokinetic Properties
Implications :
- The target compound’s 4-methoxyphenyl group balances lipophilicity and solubility better than SJ733’s trifluoroethyl group, which may improve oral bioavailability.
- Naphthyridine derivatives (e.g., compound 67) exhibit higher LogP due to adamantyl substituents, limiting their utility in CNS-targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
